molecular formula C23H37NO3 B10767593 N-Icosa-5,8,11,14-tetraenoyl-L-alanine CAS No. 401941-73-9

N-Icosa-5,8,11,14-tetraenoyl-L-alanine

Cat. No.: B10767593
CAS No.: 401941-73-9
M. Wt: 375.5 g/mol
InChI Key: ZECSOKFEQQDUCP-NRFANRHFSA-N
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Description

N-Icosa-5,8,11,14-tetraenoyl-L-alanine: is a compound that belongs to the class of N-acyl amino acids. It is formed by the formal condensation of the amino group of L-alanine with the carboxy group of icosa-5,8,11,14-tetraenoic acid . This compound is known for its biological significance and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Icosa-5,8,11,14-tetraenoyl-L-alanine typically involves the reaction of icosa-5,8,11,14-tetraenoic acid with L-alanine. The reaction is carried out under conditions that facilitate the formation of an amide bond between the carboxyl group of the acid and the amino group of the amino acid . The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to enhance the efficiency of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

N-Icosa-5,8,11,14-tetraenoyl-L-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced forms, and substituted compounds .

Scientific Research Applications

N-Icosa-5,8,11,14-tetraenoyl-L-alanine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Icosa-5,8,11,14-tetraenoyl-L-alanine involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes and receptors involved in inflammatory and metabolic processes. It exerts its effects by binding to these targets and altering their function, leading to changes in cellular responses .

Comparison with Similar Compounds

N-Icosa-5,8,11,14-tetraenoyl-L-alanine is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:

These compounds share some biological activities but differ in their specific interactions and effects on molecular targets.

Properties

CAS No.

401941-73-9

Molecular Formula

C23H37NO3

Molecular Weight

375.5 g/mol

IUPAC Name

(2S)-2-(icosa-5,8,11,14-tetraenoylamino)propanoic acid

InChI

InChI=1S/C23H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(25)24-21(2)23(26)27/h7-8,10-11,13-14,16-17,21H,3-6,9,12,15,18-20H2,1-2H3,(H,24,25)(H,26,27)/t21-/m0/s1

InChI Key

ZECSOKFEQQDUCP-NRFANRHFSA-N

Isomeric SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)N[C@@H](C)C(=O)O

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)C(=O)O

Origin of Product

United States

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